(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
Overview
Description
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their functional groups and reactivity.
Double half-Heusler alloys: While not structurally similar, these compounds share some functional similarities in terms of their applications in materials science.
Uniqueness
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-8-9-14(25-12)17(21)15-16(13-6-4-3-5-7-13)20(10-11-24-2)19(23)18(15)22/h3-9,16,22H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKWXAFIIJKKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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